molecular formula C7H7O7-3 B1260193 (2S,3R)-3-Hydroxybutane-1,2,3-tricarboxylate

(2S,3R)-3-Hydroxybutane-1,2,3-tricarboxylate

Cat. No. B1260193
M. Wt: 203.13 g/mol
InChI Key: HHKPKXCSHMJWCF-WVBDSBKLSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate is a tricarboxylic acid trianion resulting from the deprotonation of all three carboxy groups of (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a tricarboxylic acid trianion and a 3-hydroxybutane-1,2,3-tricarboxylate. It is a conjugate base of a (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid.

Scientific Research Applications

Stereocontrolled Synthesis in Biochemistry

(2S,3R)-3-Hydroxybutane-1,2,3-tricarboxylate, also referred to as 2-methylisocitrate, plays a role in the oxidation of propanoate to pyruvate via the methylcitrate cycle in bacteria and fungi. Research by Darley et al. (2003) achieved stereocontrolled syntheses of this compound, highlighting its importance in biochemical pathways (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).

Diagnostic Marker in Metabolic Diseases

The compound is a significant metabolite in body fluids of patients with inherited metabolic diseases like propionic acidemia and methylmalonic aciduria. Podebrad et al. (1999) identified it as a crucial diagnostic marker for these conditions (Podebrad, Heil, Scharrer, Feldmer, Schulte-Mäter, Mosandl, Sewell, & Böhles, 1999).

Synthesis and Structural Studies

Holeček et al. (1999) conducted a study on tributylstannyl citrates and tributylstannyl propane-1,2,3-tricarboxylates, providing insight into the synthesis and structural properties of related compounds (Holeček, Lyčka, Micák, Nagy, Vankó, Brus, Raj, Fun, & Ng, 1999).

Role in Atmospheric Chemistry

The compound 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), an atmospheric oxidation product of α-pinene, is structurally related to (2S,3R)-3-Hydroxybutane-1,2,3-tricarboxylate. Dette et al. (2014) explored its physicochemical properties, emphasizing its relevance in atmospheric chemistry (Dette, Qi, Schröder, Godt, & Koop, 2014).

Enzymatic Reactions and Biochemical Pathways

The compound is involved in various enzymatic reactions and biochemical pathways. Aoki et al. (1995) discovered 2-Methylisocitrate dehydratase, which functions in the methylcitric acid cycle of propionate metabolism, indicating the compound's involvement in essential metabolic processes (Aoki, Uchiyama, Umetsu, & Tabuchi, 1995).

properties

Product Name

(2S,3R)-3-Hydroxybutane-1,2,3-tricarboxylate

Molecular Formula

C7H7O7-3

Molecular Weight

203.13 g/mol

IUPAC Name

(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate

InChI

InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/t3-,7-/m1/s1

InChI Key

HHKPKXCSHMJWCF-WVBDSBKLSA-K

Isomeric SMILES

C[C@@]([C@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O

Canonical SMILES

CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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